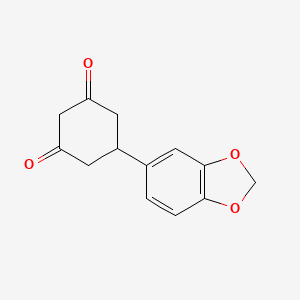

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is a chemical compound with the formula C₁₃H₁₂O₄ . It has a molecular weight of 232.24 g/mol .

Molecular Structure Analysis

The molecule contains a total of 31 bonds; 19 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 ketones (aliphatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen

Medicine: Anticancer Agent Development

The compound has been studied for its potential in anticancer therapy. Researchers have designed and synthesized a series of indole derivatives with the 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione moiety, which showed promising antiproliferative activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . These findings suggest that the compound could serve as a scaffold for developing new anticancer agents.

Material Science: Advanced Battery Technology

In material science, particularly in the development of advanced battery technology, the compound’s electrochemical properties could be of interest. The dione functional group can undergo redox reactions, which is a valuable property in battery chemistry .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be explored for its enzyme inhibition properties. The dione group, in particular, might interact with enzyme active sites, potentially leading to the development of new biochemical tools or drugs .

Pharmacology: Drug Design and Synthesis

Pharmacologically, the compound could be used in the design and synthesis of new drugs. Its structure contains elements commonly found in pharmacologically active molecules, which could influence various biological pathways .

Wirkmechanismus

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . In particular, indole-based compounds, which share structural similarities with our compound of interest, have been found to target microtubules and their component protein, tubulin .

Mode of Action

Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXUYPAIVILSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380410 |

Source

|

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55579-76-5 |

Source

|

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)